1-Hexyl-3-(naphthalen-1-oyl)indole
CAS No.: 209414-08-4
Cat. No.: VC0531469
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209414-08-4 |
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Molecular Formula | C25H25NO |
Molecular Weight | 355.5 g/mol |
IUPAC Name | (1-hexylindol-3-yl)-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 |
Standard InChI Key | PALJPGHWDUHUPO-UHFFFAOYSA-N |
SMILES | CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Appearance | Solid powder |
Introduction
Background and Significance
JWH-019 is part of a broader class of synthetic cannabinoids that were originally developed for research purposes to investigate the endocannabinoid system. The compound's name derives from the initials of John W. Huffman, who pioneered research into many synthetic cannabinoids. As a structural analog of other synthetic cannabinoids like JWH-018, it differs primarily in the length of the alkyl chain attached to the indole nitrogen (hexyl in JWH-019 versus pentyl in JWH-018). This structural modification affects its pharmacological properties and receptor binding profile, making it an important compound for structure-activity relationship studies in cannabinoid research.
Chemical Structure and Properties
Structural Characteristics
1-Hexyl-3-(naphthalen-1-oyl)indole features an indole core with a hexyl chain attached to the nitrogen atom at position 1 and a naphthoyl group at position 3. This structural arrangement is critical for its interaction with cannabinoid receptors. The compound contains an aromatic indole ring system linked to a naphthalene ring via a ketone bridge, creating a distinctive three-dimensional conformation that facilitates binding to cannabinoid receptors.
Physical and Chemical Properties
The compound possesses several important physical and chemical properties that define its behavior in biological systems and analytical procedures. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of JWH-019
Property | Value |
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Chemical Formula | C25H25NO |
Molecular Weight | 355.5 g/mol |
CAS Number | 209414-08-4 |
IUPAC Name | (1-hexylindol-3-yl)-naphthalen-1-ylmethanone |
Alternative Names | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone, 1-Hexyl-3-(1-naphthoyl)indole |
Classification | Cannabimimetic agent, DEA Schedule I controlled substance |
Physical State | Solid at room temperature |
Chemical Identifiers and Nomenclature
JWH-019 can be identified using various chemical notations and identifiers, which are essential for database searching and regulatory documentation. The compound has multiple synonyms that appear in scientific literature and regulatory documents :
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JWH-019
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(1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
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(1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone
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1-Hexyl-3-(naphthalen-1-oyl)indole
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1-Hexyl-3-(1-naphthoyl)indole
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Methanone, (1-hexyl-1H-indol-3-yl)-1-naphthalenyl-
Pharmacology and Mechanism of Action
Receptor Binding Profile
JWH-019 belongs to a class of compounds known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. While specific binding data for JWH-019 is limited in available literature, related compounds in the same structural family provide insight into its likely pharmacological profile.
The structurally similar JWH-018 (1-pentyl-3-(1-naphthoyl)indole) demonstrates high affinity for the CB1 receptor with a Ki value of 9 ± 5 nM and exhibits typical cannabinoid pharmacology in vivo . Another related compound, JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole), shows relatively high affinity for the CB2 receptor (Ki = 13.8 ± 4.6 nM) and modest affinity for the CB1 receptor (Ki = 164 ± 22 nM) .
Given these structural relationships, JWH-019 likely exhibits similar receptor binding properties, though its longer alkyl chain (hexyl vs pentyl) may influence its specific affinity and selectivity profile.
Structure-Activity Relationships
Research on the structure-activity relationships of 1-alkyl-3-(1-naphthoyl)indoles provides valuable insights into how structural modifications affect cannabinoid receptor interactions. Several key factors influence the pharmacological properties of these compounds:
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The length of the alkyl chain attached to the indole nitrogen significantly affects receptor binding affinity and selectivity.
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Substituents on the naphthoyl moiety, particularly electron-withdrawing groups at specific positions, can dramatically alter receptor interactions.
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Restricted rotation about the naphthalene C-1 bond to the carbonyl carbon has been observed in some analogs and may influence receptor binding dynamics .
These structure-activity relationships help explain how seemingly minor structural modifications can lead to significant changes in pharmacological effects among synthetic cannabinoids.
Legal Status and Regulatory Considerations
United States Classification
In the United States, 1-Hexyl-3-(naphthalen-1-oyl)indole (JWH-019) is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA) . This classification indicates that:
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The compound has no currently accepted medical use in the United States
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There is a lack of accepted safety for use under medical supervision
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The compound has a high potential for abuse
This scheduling places significant restrictions on research involving JWH-019 and imposes severe penalties for unauthorized possession, manufacture, or distribution.
Research Restrictions and Availability
Despite regulatory restrictions, deuterated and non-deuterated forms of JWH-019 are available as analytical standards for qualified research purposes . These standards are essential for:
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Developing and validating analytical methods for detecting JWH-019 in various matrices
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Forensic toxicology and drug testing applications
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Pharmacological research under appropriate licensing
Researchers working with JWH-019 must comply with strict regulatory requirements, including obtaining appropriate licenses and permissions from regulatory authorities.
Synthetic Approaches and Chemical Modifications
Synthesis Pathways
The scientific literature describes various synthetic routes for preparing 1-alkyl-3-(1-naphthoyl)indoles like JWH-019. According to research findings, two principal synthetic protocols have been developed for these compounds:
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Direct acylation of appropriately substituted indoles with naphthoyl chlorides
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Alkylation of pre-formed 3-acylindoles with appropriate alkyl halides
For example, related compounds such as 3-(4-bromo-1-naphthoyl)indoles have been prepared using both routes, while 3-(4-iodo-1-naphthoyl)indoles have been synthesized by acylation of the appropriate N-alkylindole with 4-iodo-1-naphthoyl chloride .
Structural Modifications and Derivatives
Numerous structural modifications of the basic 1-alkyl-3-(1-naphthoyl)indole scaffold have been investigated to understand structure-activity relationships and develop compounds with altered pharmacological profiles. These modifications include:
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Variations in the length and branching of the alkyl chain at the N1 position
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Introduction of substituents (particularly halogens) at various positions on the naphthoyl group
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Addition of methyl or other groups at the 2-position of the indole ring
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Exploration of restricted rotation analogs
A notable example is the deuterated analog, 1-Hexyl-d13-3-(1-naphthoyl)indole (JWH-19-d13), which replaces hydrogen atoms in the hexyl chain with deuterium . This modification is particularly valuable for analytical applications, serving as an internal standard for quantitative analysis.
Research Applications and Analytical Methods
Analytical Detection and Characterization
The detection and characterization of JWH-019 in various matrices is an important area of research, particularly for forensic and clinical toxicology. Several analytical approaches have been employed:
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Chromatographic methods (HPLC, GC) coupled with mass spectrometry
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Immunoassay techniques for preliminary screening
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NMR spectroscopy for structural confirmation
The availability of deuterated standards like 1-Hexyl-d13-3-(1-naphthoyl)indole JWH 19-d13 enhances the accuracy of quantitative analytical methods by providing appropriate internal standards .
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